Cas no 79080-39-0 (1-Methyl-1H-pyrazole-3-carbonitrile)

1-Methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a nitrile functional group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring pyrazole-based scaffolds. The nitrile group enhances reactivity, enabling further functionalization through hydrolysis, reduction, or cyclization. Its stability under standard conditions and compatibility with diverse reaction conditions contribute to its utility in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for consistent performance in downstream applications.
1-Methyl-1H-pyrazole-3-carbonitrile structure
79080-39-0 structure
商品名:1-Methyl-1H-pyrazole-3-carbonitrile
CAS番号:79080-39-0
MF:C5H5N3
メガワット:107.113300085068
MDL:MFCD00466343
CID:562099
PubChem ID:12747510

1-Methyl-1H-pyrazole-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-pyrazole-3-carbonitrile
    • 1H-pyrazole-3-carbonitrile, 1-methyl-
    • FT-0683798
    • 3-Cyano-1-methyl-1H-pyrazole
    • A864920
    • 1-METHYL-1H-PYRAZOL-3-YL CYANIDE
    • DTXSID90508787
    • SCHEMBL721891
    • PS-9300
    • EN300-86133
    • PB29091
    • CS-0045058
    • AKOS000309990
    • 79080-39-0
    • 3-cyano-1-methylpyrazole
    • BB 0262258
    • AMY32863
    • MFCD00466343
    • SY064603
    • UOQLZFAAFSUXFE-UHFFFAOYSA-N
    • 1-methylpyrazole-3-carbonitrile
    • Z1116334547
    • 1-Methyl-1H-pyrazole-3-carbonitrile (ACI)
    • DTXCID00459594
    • ALBB-013983
    • BBL039933
    • DB-075549
    • STK349582
    • MDL: MFCD00466343
    • インチ: 1S/C5H5N3/c1-8-3-2-5(4-6)7-8/h2-3H,1H3
    • InChIKey: UOQLZFAAFSUXFE-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CN(C)N=1

計算された属性

  • せいみつぶんしりょう: 107.048347172 g/mol
  • どういたいしつりょう: 107.048347172 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 41.6Ų
  • ぶんしりょう: 107.11

じっけんとくせい

  • 密度みつど: 1.121
  • ゆうかいてん: 41.5 °C
  • ふってん: 230.2°C at 760 mmHg
  • フラッシュポイント: 93.033°C
  • 屈折率: 1.579

1-Methyl-1H-pyrazole-3-carbonitrile セキュリティ情報

1-Methyl-1H-pyrazole-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-86133-1g
1-methyl-1H-pyrazole-3-carbonitrile
79080-39-0 95%
1g
$228.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115698-5g
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 98%
5g
¥903.00 2024-07-28
abcr
AB223513-1 g
1-Methyl-1H-pyrazole-3-carbonitrile, 95%; .
79080-39-0 95%
1 g
€136.50 2023-07-20
Key Organics Ltd
PS-9300-5MG
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 >97%
5mg
£46.00 2025-02-09
abcr
AB223513-250 mg
1-Methyl-1H-pyrazole-3-carbonitrile, 95%; .
79080-39-0 95%
250MG
€151.40 2022-06-11
Chemenu
CM188146-10g
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 95%+
10g
$330 2023-02-01
Chemenu
CM188146-1g
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 95+%
1g
$128 2021-08-05
Key Organics Ltd
PS-9300-0.5G
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 >97%
0.5g
£190.00 2025-02-09
eNovation Chemicals LLC
D546365-25g
1-methyl-1H-pyrazole-3-carbonitrile
79080-39-0 97%
25g
$1200 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M177470-1g
1-Methyl-1H-pyrazole-3-carbonitrile
79080-39-0 97%
1g
¥152.90 2024-06-26

1-Methyl-1H-pyrazole-3-carbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
リファレンス
NN'-linked biazoles. Part 4. Nucleophilic substitution in quaternary salts of NN'-linked biazoles and related systems
Castellanos, Maria Luisa; Llinas, Montserrat; Bruix, Marta; De Mendoza, Javier; Martin, M. Rosario, Journal of the Chemical Society, 1985, (6), 1209-15

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Anodic cyanation of 1-methylpyrazole
Yoshida, Kunihisa; Toyo-oka, Yoshimasa; Takeda, Kazusada, Journal of Heterocyclic Chemistry, 1995, 32(2), 701-2

1-Methyl-1H-pyrazole-3-carbonitrile Raw materials

1-Methyl-1H-pyrazole-3-carbonitrile Preparation Products

1-Methyl-1H-pyrazole-3-carbonitrile 関連文献

1-Methyl-1H-pyrazole-3-carbonitrileに関する追加情報

1-Methyl-1H-pyrazole-3-carbonitrile: A Comprehensive Overview

1-Methyl-1H-pyrazole-3-carbonitrile (CAS No. 79080-39-0) is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, also known as methylpyrazolone nitrile, belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied for their unique chemical properties and reactivity. The structure of 1-Methyl-1H-pyrazole-3-carbonitrile consists of a pyrazole ring substituted with a methyl group at position 1 and a cyano group at position 3, making it a valuable intermediate in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the importance of 1-Methyl-1H-pyrazole-3-carbonitrile as a key building block in the construction of bioactive molecules. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, has made it an essential component in the development of novel pharmaceutical agents. For instance, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and anticancer activities, making them promising candidates for drug discovery.

The synthesis of 1-Methyl-1H-pyrazole-3-carbonitrile involves a multi-step process that typically begins with the preparation of the pyrazole ring. One common method involves the condensation of β-diketones with ammonia or ammonium salts, followed by substitution reactions to introduce the methyl and cyano groups. Researchers have optimized these reactions to improve yield and purity, ensuring that the compound meets the high standards required for industrial and academic applications.

In terms of chemical properties, 1-Methyl-1H-pyrazole-3-carbonitrile is known for its stability under mild conditions and its ability to participate in both nucleophilic and electrophilic reactions. Its cyano group imparts electron-withdrawing effects, which can influence the reactivity of the pyrazole ring. This makes it an ideal substrate for exploring reactivity patterns in heterocyclic chemistry. Recent studies have also focused on its role as a ligand in transition metal catalysis, where it has been shown to enhance catalytic efficiency in certain reactions.

The application of 1-Methyl-1H-pyrazole-3-carbonitrile extends beyond traditional organic synthesis. It has found use in materials science as a precursor for functional materials, such as conductive polymers and coordination polymers. For example, its ability to coordinate with metal ions has led to the development of novel materials with potential applications in sensing and catalysis.

Moreover, 1-Methyl-1H-pyrazole-3-carbonitrile has been explored as a component in agrochemicals due to its potential pesticidal activity. Recent research has focused on optimizing its structure to enhance bioavailability and reduce environmental impact, paving the way for its use in sustainable agriculture.

In conclusion, 1-Methyl-1H-pyrazole-3-carbonitrile (CAS No. 79080-39-0) is a multifaceted compound with significant implications across various disciplines. Its unique chemical properties, combined with recent advancements in synthetic and applied chemistry, position it as a key player in the development of new materials and therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in both academic and industrial settings.

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